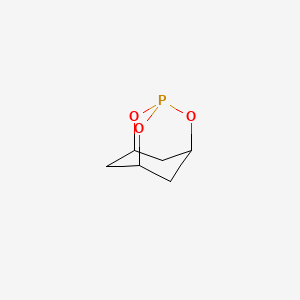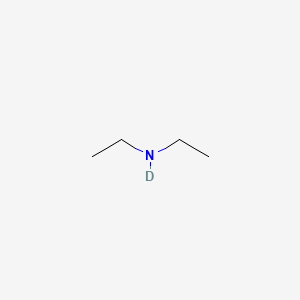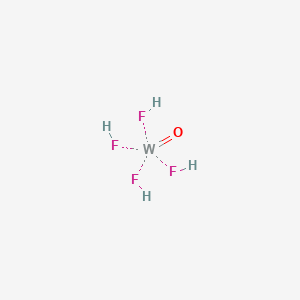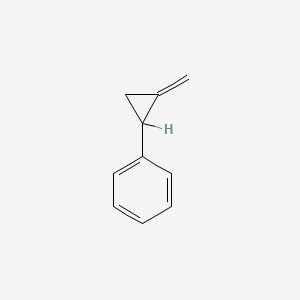
5,6-Dibromocyclohex-2-ene-1,4-dione
Vue d'ensemble
Description
5,6-Dibromocyclohex-2-ene-1,4-dione, also known as 5,6-dibromo-1,4-cyclohexanedione, is an organic compound that has been studied for its potential applications in the field of scientific research. It is a cyclic diketone composed of two bromine atoms attached to a cyclohexane ring. It has been used in the synthesis of various compounds, and its mechanism of action has been studied for its use in medical applications.
Applications De Recherche Scientifique
Bifunctional Monomer for Toughening Polylactide
(Jing & Hillmyer, 2008) discuss the synthesis of a bifunctional monomer from lactide, which, when incorporated into poly(1,5-cyclooctadiene) and copolymerized with DL-lactide, results in novel polymeric alloys with significant improvements in toughness over poly(lactic acid) (PLA) and its binary blend.
Formal Synthesis of Platensimycin
(Zou et al., 2007) describe a formal synthesis of platensimycin through a process involving reductive alkylation and radical cyclization, demonstrating the utility of bicyclic diones in complex organic synthesis.
Generation and Reactions of Dimethylene Cyclohexene Diones
(Kanao & Oda, 1984) report on the thermal ring opening and subsequent reactions of tetrahydrobenzocyclobutene dione to produce 5,6-dimethylene-2-cyclohexene-1,4-dione, leading to polycyclic 1,4-benzoquinones through Diels-Alder reactions and dimers.
Photooxidation to Nonenolizable Cyclohex-2-ene-1,4-diones
(Meijere, Kaufmann, & Erden, 1986) explored the photooxidation of dispiro compounds to yield 1,4-endoperoxides, which upon further chemical transformation provide novel cyclohexene diones.
Regioselective Synthesis from Cyclohexenyl Uracil
(Majumdar et al., 2001) demonstrated a regioselective synthesis pathway from cyclohexenyl uracil to various heterocyclic compounds, showcasing the versatility of cyclohexene diones in heterocycle formation.
Enzymatic Asymmetric Reduction to Chiral Compounds
(Wada et al., 2003) detailed an enzymatic synthesis of a chiral cyclohexanone derivative from a cyclohexen dione, highlighting the potential of biocatalysis in the synthesis of chiral molecules.
Propriétés
IUPAC Name |
5,6-dibromocyclohex-2-ene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPSGOKCNLXUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(C(C1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300857 | |
| Record name | 5,6-dibromocyclohex-2-ene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dibromocyclohex-2-ene-1,4-dione | |
CAS RN |
5273-61-0 | |
| Record name | 5273-61-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-dibromocyclohex-2-ene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[2.2.1]hept-2-en-7-one](/img/structure/B1615988.png)






![7-Oxabicyclo[2.2.1]hept-2-ene](/img/structure/B1615998.png)




